Ethyl 4-(4-methoxyphenoxy)but-2-enoate
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Overview
Description
Ethyl 4-(4-methoxyphenoxy)but-2-enoate is an organic compound with the molecular formula C13H16O4 It is a derivative of butenoic acid and features a methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-methoxyphenoxy)but-2-enoate can be synthesized through the reaction of ethyl (2E)-4-bromo-3-alkoxybut-2-enoates with phenols or naphthols in the presence of potassium carbonate and acetone . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methoxyphenoxy)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenoxybutenoates.
Scientific Research Applications
Ethyl 4-(4-methoxyphenoxy)but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(4-methoxyphenoxy)but-2-enoate involves its interaction with various molecular targets. The methoxyphenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The butenoate moiety can undergo chemical transformations, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 4-(4-methoxyphenoxy)but-2-enoate is unique due to its specific substitution pattern and the presence of the methoxyphenoxy group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
544455-38-1 |
---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
ethyl 4-(4-methoxyphenoxy)but-2-enoate |
InChI |
InChI=1S/C13H16O4/c1-3-16-13(14)5-4-10-17-12-8-6-11(15-2)7-9-12/h4-9H,3,10H2,1-2H3 |
InChI Key |
FPYHBTYIASGSRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCOC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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